tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C9H13FN2O2. It is known for its unique structure, which includes a cyano group, a fluoro group, and an azetidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with a fluorinating agent and a cyanating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The azetidine ring can be oxidized to form different functional groups depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems .
Comparison with Similar Compounds
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3-cyano-3-chloroazetidine-1-carboxylate
- tert-Butyl 3-cyano-3-bromoazetidine-1-carboxylate
- tert-Butyl 3-cyano-3-iodoazetidine-1-carboxylate
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can significantly impact their reactivity, stability, and applications. This compound is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFNAIYELAULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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